![molecular formula C6H3Br2N3 B2605613 5,7-二溴-1H-吡唑并[4,3-b]吡啶 CAS No. 1956379-02-4](/img/structure/B2605613.png)

5,7-二溴-1H-吡唑并[4,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

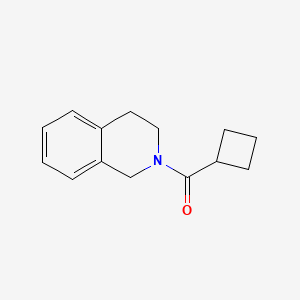

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused with a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions proceed smoothly in the case of both electron-withdrawing and electron-releasing groups in the aryl substituent, resulting in the formation of pyrazolo[3,4-b]pyridines .科学研究应用

合成方法

-

超声促进合成:已开发出一种便捷的超声促进方法,用于区域选择性合成稠合多环 4-芳基-3-甲基-4,7-二氢-1H-吡唑并[3,4-b]吡啶。该方法在超声波照射下,采用乙醇中的 5-氨基-3-甲基-1H-吡唑、2H-茚满-1,3-二酮和芳基醛,在短反应时间内得到产物,产率极高 (Nikpassand 等,2010)。

-

微波辅助合成:微波照射已被用于快速、无溶剂和高效合成吡唑并[3,4-b]吡啶。该方法使用 KHSO4 作为可重复使用的绿色催化剂,具有清洁、反应时间短和底物耐受性广等优点 (Li 等,2019)。

-

水介导合成:吡唑并[3,4-b]吡啶已通过 5-氨基吡唑与苄亚基丙二腈在水性介质中反应合成。这种方法环保,涉及简单的程序 (Shi 等,2007)。

生物和化学应用

-

生物医学应用:1H-吡唑并[3,4-b]吡啶,包括 5,7-二溴-1H-吡唑并[4,3-b]吡啶的衍生物,由于其不同的取代基和重要的药理特性,已被探索用于各种生物医学应用 (Donaire-Arias 等,2022)。

-

药物发现化学:这些化合物,特别是 3-氨基-1H-吡唑并[4,3-c]吡啶-4(5H)-酮,在药物发现中显示出潜力,特别是作为激酶酶的 ATP 竞争性结合剂,使其适合筛选激酶和其他癌症药物靶点 (Smyth 等,2010)。

-

抗癌剂:一些 5,7-二溴-1H-吡唑并[4,3-b]吡啶的衍生物已被合成并评估了它们对人喉上皮癌细胞的潜在细胞毒性,一些化合物表现出显着效果 (Abdel‐Latif 等,2016)。

材料科学应用

- 光学和量子电子学:吡唑并[4,3-b]吡啶的衍生物已用于材料科学中,特别是用于合成具有显着热稳定性和多晶结构的化合物,这些化合物用于制造表现出光伏特性和整流行为的器件 (El-Menyawy 等,2019)。

安全和危害

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

作用机制

Target of Action

Pyrazolo[3,4-b]pyridines, a group of compounds to which 5,7-dibromo-1h-pyrazolo[4,3-b]pyridine belongs, have been known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s known that the interaction of pyrazolo[3,4-b]pyridines with their targets can lead to various biochemical changes .

Biochemical Pathways

Pyrazolo[3,4-b]pyridines have been associated with a variety of biomedical applications, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biomedical applications of pyrazolo[3,4-b]pyridines, it can be inferred that the effects are likely diverse .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .

生化分析

Biochemical Properties

The nature of these interactions is largely dependent on the specific substituents present at positions N1, C3, C4, C5, and C6 .

Cellular Effects

Related compounds have been shown to have cytotoxic activities against certain cell types . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .

Metabolic Pathways

Pyrazolopyridines can be involved in various metabolic pathways, interacting with different enzymes or cofactors .

Subcellular Localization

Related compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

5,7-dibromo-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUSADIXYHJUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=NN2)N=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)

![(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2605537.png)

![N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2605538.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2605543.png)

![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxybenzyl)acetamide](/img/structure/B2605548.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2605549.png)

![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)